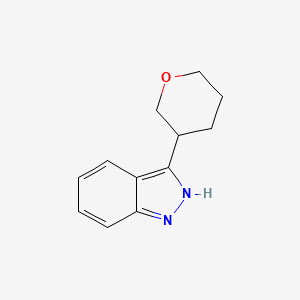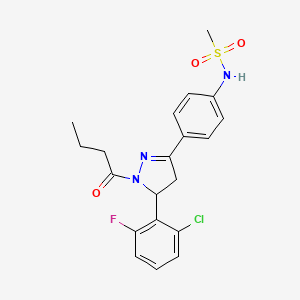![molecular formula C24H24FN3O B2701026 N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methylbenzamide CAS No. 478079-59-3](/img/structure/B2701026.png)
N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methylbenzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a fluorine atom, a phenylpiperazine moiety, and a methylbenzamide group. It is of interest in medicinal chemistry due to its potential pharmacological properties, particularly in the modulation of neurotransmitter systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methylbenzamide typically involves multiple steps:
Formation of the Intermediate: The synthesis begins with the preparation of 3-fluoro-4-nitroaniline, which is obtained by nitration of 3-fluoroaniline.
Reduction: The nitro group of 3-fluoro-4-nitroaniline is reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Coupling Reaction: The resulting 3-fluoro-4-aminophenyl is then coupled with 4-phenylpiperazine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]amine.
Amidation: Finally, the intermediate is reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce any reducible functional groups present in the molecule.
Substitution: The fluorine atom in the aromatic ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and alkoxides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives depending on the nucleophile employed.
Aplicaciones Científicas De Investigación
N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Pharmacology: The compound is used in studies to understand its binding affinity and activity at various receptor sites, including serotonin and dopamine receptors.
Biological Studies: It serves as a tool compound in biological assays to study its effects on cellular pathways and receptor signaling.
Industrial Applications: The compound may be used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity. This interaction can influence neurotransmitter release and receptor signaling pathways, leading to various pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-chlorobenzamide
- N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-ethylbenzamide
- N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide
Uniqueness
N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methylbenzamide is unique due to its specific substitution pattern, which influences its binding affinity and selectivity for certain receptors. The presence of the fluorine atom and the phenylpiperazine moiety contributes to its distinct pharmacological profile compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds
Propiedades
IUPAC Name |
N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O/c1-18-7-9-19(10-8-18)24(29)26-20-11-12-23(22(25)17-20)28-15-13-27(14-16-28)21-5-3-2-4-6-21/h2-12,17H,13-16H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYNIAQBVRLIOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C4=CC=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
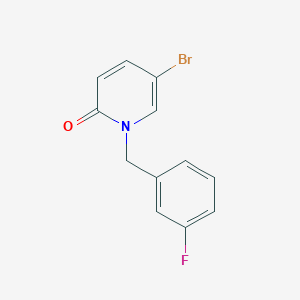
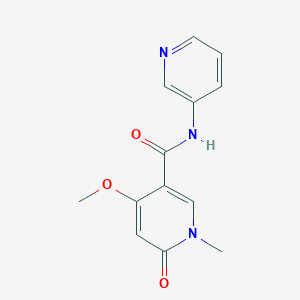
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methoxybenzamide](/img/structure/B2700946.png)


![Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2700954.png)
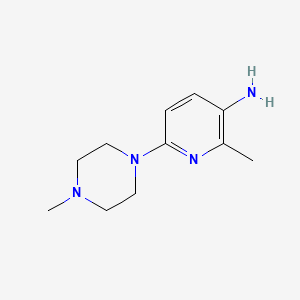
![N-(1-cyano-1-cyclopropylethyl)-2-({2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide](/img/structure/B2700956.png)
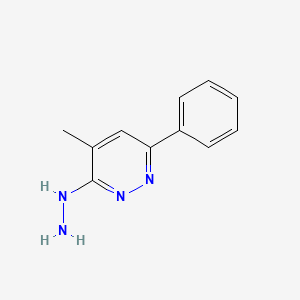


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)acrylamide](/img/structure/B2700962.png)
